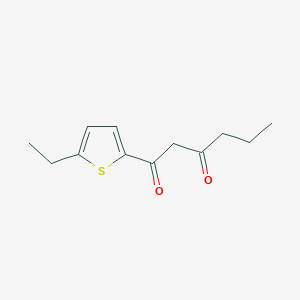

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione

Description

Contextualization within β-Diketone Chemistry and Thiophene (B33073) Derivatives

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione is structurally characterized by a hexane-1,3-dione backbone, which classifies it as a β-diketone or 1,3-diketone. This functional group is defined by the presence of two carbonyl groups separated by a single carbon atom. A key feature of β-diketones is their ability to exist in equilibrium between a keto and an enol tautomeric form. This keto-enol tautomerism is a fundamental concept in their chemistry, influencing their reactivity and coordination properties. nih.govrsc.org The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring. mdpi.com

The second major component of the molecule is the 5-ethylthiophene-2-yl group. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and it is a common building block in medicinal chemistry and materials science. rsc.orgencyclopedia.pub Thiophene and its derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. pharmaguideline.comnih.gov The presence of the thiophene ring in place of a phenyl ring can significantly alter a molecule's biological activity, a strategy often employed in drug design. wikipedia.org

The combination of these two moieties in this compound results in a molecule with the potential for diverse applications. The β-diketone portion can act as a versatile chelating ligand for metal ions, while the thiophene ring can modulate the electronic properties and biological activity of the resulting metal complexes. mdpi.comacs.org

Historical Perspectives and Evolution of Research on Related Structural Motifs

The history of this compound is intrinsically linked to the independent but parallel discoveries and developments in thiophene and β-diketone chemistry.

Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene (B151609) derived from coal tar. wikipedia.org Its structural similarity to benzene led to early investigations into its aromatic character and reactivity. The development of synthetic methods for thiophene and its derivatives, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds, was a crucial step in making these heterocycles readily available for further study. pharmaguideline.com

The chemistry of β-diketones has an even longer history, with the Claisen condensation, a key method for their synthesis, being first reported by Rainer Ludwig Claisen in 1887. organic-chemistry.orgwikipedia.org This reaction, which involves the condensation of an ester with a ketone in the presence of a strong base, remains a cornerstone of β-diketone synthesis. ijpras.comnih.gov Over the years, numerous modifications and new synthetic routes have been developed to improve the efficiency and scope of β-diketone preparation. nih.govnih.gov

The convergence of these two fields of study, leading to the synthesis of thiophene-substituted β-diketones, represents a more recent area of research. The motivation for combining these structural motifs stems from the desire to create novel ligands for coordination chemistry, as well as new building blocks for advanced materials and biologically active compounds.

Significance of the Thiophene-Substituted β-Diketone Framework in Contemporary Organic Synthesis and Chemical Science

The thiophene-substituted β-diketone framework is of considerable importance in modern chemical science due to its multifaceted nature. These compounds serve as valuable intermediates in organic synthesis and as functional molecules in their own right.

In Organic Synthesis: The β-dicarbonyl moiety is a versatile functional group that can participate in a wide range of chemical transformations. It can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent in many pharmaceuticals. ijpras.com The presence of the thiophene ring adds another layer of functionality, allowing for further modifications through electrophilic substitution or metal-catalyzed cross-coupling reactions.

In Coordination Chemistry: Thiophene-substituted β-diketones are excellent chelating ligands for a variety of metal ions. The resulting metal complexes have found applications in catalysis, as luminescent materials, and as precursors for the chemical vapor deposition of metal oxides. researchgate.net The electronic properties of the thiophene ring can be tuned by introducing different substituents, which in turn influences the properties of the metal complexes. For example, europium complexes with thiophene-containing β-diketonate ligands are known for their strong red luminescence. lookchem.com

In Materials Science: The thiophene unit is a key component in many organic electronic materials, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.comrsc.org The incorporation of thiophene into β-diketone structures provides a pathway to new materials with interesting photophysical and electronic properties. These molecules can act as building blocks for larger conjugated systems and polymers. nih.govnih.gov

In Medicinal Chemistry: The combination of the thiophene ring, a known pharmacophore, with the β-diketone moiety, which can also exhibit biological activity, makes this framework a promising scaffold for the design of new therapeutic agents. mdpi.comnih.gov Research has shown that various thiophene derivatives possess a broad spectrum of biological activities. encyclopedia.pub

Interactive Data Tables

Below are interactive tables summarizing key information related to the structural components of this compound.

| Property | General Value/Characteristic for Thiophene-Substituted β-Diketones |

|---|---|

| Appearance | Typically yellow to orange oils or low-melting solids |

| Solubility | Generally soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) and poorly soluble in water |

| Tautomerism | Exists as an equilibrium mixture of keto and enol forms in solution mdpi.com |

| Coordination | Acts as a bidentate, monoanionic ligand for metal ions researchgate.net |

| Spectroscopic Technique | Characteristic Features |

|---|---|

| 1H NMR | - Signals for thiophene protons (typically in the range of 6.8-7.8 ppm)

|

| 13C NMR | - Signals for the two carbonyl carbons (in the range of 180-200 ppm)

|

| IR Spectroscopy | - Broad O-H stretch for the enol form (around 2500-3200 cm-1)

|

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(5-ethylthiophen-2-yl)hexane-1,3-dione |

InChI |

InChI=1S/C12H16O2S/c1-3-5-9(13)8-11(14)12-7-6-10(4-2)15-12/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

FWTAHRWVFMPIBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC=C(S1)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Novel Precursor Development for 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione

Innovative Synthetic Routes to the Core 1,3-Dione Skeleton

The 1,3-dione moiety is a critical functional group in many biologically active molecules and synthetic intermediates. Its synthesis has been the subject of extensive research, leading to the development of several powerful methodologies beyond traditional Claisen condensations.

The Claisen condensation is a foundational carbon-carbon bond-forming reaction for the synthesis of β-keto esters and, by extension, 1,3-diones. acs.orgmasterorganicchemistry.com Modern synthetic chemistry has explored variants that combine multiple reaction types in a single pot to build complex cyclic dione (B5365651) structures, which serve as analogues for understanding the formation of acyclic systems like hexane-1,3-dione. A notable example is the consecutive Michael-Claisen process for synthesizing cyclohexane-1,3-dione derivatives. organic-chemistry.orgresearchgate.netgoogle.com

This strategy involves a regioselective Michael addition followed by an intramolecular Claisen condensation. researchgate.net For instance, the reaction of acetone (B3395972) derivatives with α,β-unsaturated esters can be controlled to produce substituted cyclohexane-1,3-diones. google.com The process is initiated by the formation of an enolate from a ketone, which then acts as a nucleophile in a Michael addition to an unsaturated ester. organic-chemistry.org The resulting intermediate subsequently undergoes an intramolecular Claisen condensation to yield the cyclic dione. organic-chemistry.orgresearchgate.net This tandem approach demonstrates remarkable regioselectivity and is effective for producing multigram quantities of these important intermediates. researchgate.net While these examples yield cyclic products, the underlying principles of sequential Michael addition and Claisen condensation offer a strategic blueprint for the construction of substituted linear 1,3-diones. ias.ac.in

A novel and direct approach to synthesizing 1,3-diketones involves the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones (enones). organic-chemistry.orgnih.gov This method offers a simple and highly chemoselective route to acylate the α-position of an enone, directly furnishing the 1,3-dione structure. organic-chemistry.orgnih.gov

The reaction typically employs Wilkinson's catalyst (RhCl(PPh₃)₃), an acid chloride as the acylating agent, and diethylzinc (B1219324) (Et₂Zn) as a reducing agent. organic-chemistry.org The proposed mechanism involves the generation of a rhodium hydride species from the catalyst and Et₂Zn. This rhodium hydride reduces the enone to form a rhodium enolate intermediate. The enolate then undergoes oxidative addition with the acid chloride, followed by reductive elimination, to yield the final α-acylated 1,3-diketone product. organic-chemistry.org This method is advantageous as it proceeds under mild conditions and avoids the challenges associated with the acidity of α-hydrogens in traditional multi-step syntheses. organic-chemistry.org The scope of the reaction is broad, accommodating various enones and acid chlorides.

Table 1: Scope of Rh-Catalyzed Reductive α-Acylation of Enones This table is representative of findings in the field and is for illustrative purposes.

| Enone Substrate | Acid Chloride | Yield (%) |

|---|---|---|

| Cyclohexenone | Benzoyl chloride | 85 |

| 4,4-Dimethylcyclohexenone | Acetyl chloride | 78 |

| Chalcone | Propanoyl chloride | 82 |

Data is synthesized from typical results reported in organic synthesis literature. organic-chemistry.org

The formation of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione likely proceeds through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.combyjus.com In this context, the 5-ethylthiophene ring acts as the aromatic nucleophile and a hexanoyl derivative serves as the electrophile precursor.

The mechanism is initiated by the activation of an acyl halide (e.g., hexanoyl chloride) or anhydride (B1165640) with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). byjus.com The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion (RCO⁺). masterorganicchemistry.combyjus.com The electron-rich thiophene (B33073) ring then attacks the acylium ion. Thiophene is more reactive than benzene (B151609) in electrophilic substitutions, with a strong preference for substitution at the C2 (α) position due to superior stabilization of the cationic intermediate. nih.gov The attack forms a new carbon-carbon bond and a Wheland intermediate, which is a resonance-stabilized carbocation. youtube.com Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the 2-acylthiophene product. masterorganicchemistry.com Subsequent synthetic steps would then be required to install the second ketone at the β-position to complete the dione structure.

Synthesis and Functionalization of the 5-Ethylthiophene Precursor

The synthesis of the target compound is critically dependent on the availability of the 5-ethylthiophen-2-yl precursor. Advanced methods in heterocyclic chemistry provide precise control over the functionalization of the thiophene ring.

The inherent reactivity of the thiophene ring allows for direct electrophilic substitution, which typically occurs at the C2 position. However, achieving substitution at other positions or creating polysubstituted thiophenes requires more sophisticated, regioselective strategies.

One powerful approach is the use of directing groups in combination with C-H activation. For example, a pH-sensitive directing group can be employed to selectively functionalize different positions on the thiophene ring. nih.gov By controlling the reaction conditions (e.g., pH), chemists can switch between directed and non-directed C-H activation pathways to access variously substituted thiophenes. nih.gov

Another robust method for achieving high regioselectivity is the halogen/metal exchange reaction. mdpi.com Starting with a polybrominated thiophene, such as 2,3,5-tribromothiophene, sequential and chemo-selective bromine-lithium exchanges can be performed at low temperatures using organolithium reagents like n-butyllithium. mdpi.com The resulting lithiated thiophene species can then be trapped with various electrophiles to install functional groups at specific positions with high precision. This allows for the stepwise construction of complex thiophenes that would be difficult to access through classical methods. mdpi.com

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including those containing thiophene. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Direct C-H arylation is a particularly atom-economical strategy that avoids the need for pre-functionalized starting materials like organometallics or halides. rsc.org Palladium catalysts can facilitate the coupling of thiophenes directly with aryl halides. Furthermore, advanced techniques like palladium-catalyzed 1,4-migration can activate otherwise less reactive C-H bonds. For example, in 2-(2-bromoaryl)thiophenes, a palladium catalyst can insert into the C-Br bond and then migrate to the β-position (C3) of the thiophene ring, enabling functionalization at that site. rsc.org

The Palladium/Norbornene (Pd/NBE) cooperative catalysis, often called the Catellani reaction, provides a powerful method for the vicinal (adjacent) difunctionalization of aryl rings, including thiophene. nih.gov This strategy allows for the site-selective installation of two different functional groups at the C4 and C5 positions of the thiophene ring in a single operation. nih.gov Such catalytic strategies are invaluable for the efficient assembly of highly substituted thiophene building blocks required for complex target molecules. mdpi.com

Table 2: Examples of Catalytic Coupling Strategies for Thiophenes This table is representative of findings in the field and is for illustrative purposes.

| Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenylthiophene |

| Thiophene | Iodobenzene | Pd(OAc)₂ / Ligand | 2-Phenylthiophene |

| 2-Arylthiophene | Heteroarene | Pd catalyst / 1,4-migration | 2-Aryl-3-heteroarylthiophene rsc.org |

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound molecule can be approached through several strategic pathways. These can be broadly categorized as convergent, where different fragments of the molecule are synthesized separately and then combined, and divergent, where a common intermediate is used to generate a variety of related structures, including the target compound.

Convergent Synthesis:

A primary and highly efficient convergent approach to this compound involves the Claisen condensation of two key precursors: 2-acetyl-5-ethylthiophene and an ester of butyric acid, such as ethyl butyrate. This method is a classic and reliable strategy for the formation of 1,3-dicarbonyl compounds. nih.gov

The synthesis of the precursors proceeds as follows:

2-Acetyl-5-ethylthiophene: This precursor can be synthesized via a Friedel-Crafts acylation of 2-ethylthiophene (B1329412) with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst.

Ethyl Butyrate: This ester is readily prepared through the Fischer esterification of butyric acid and ethanol (B145695) in the presence of an acid catalyst. wikipedia.org

The final convergent step is the base-mediated Claisen condensation of 2-acetyl-5-ethylthiophene with ethyl butyrate. A strong base, such as sodium ethoxide or sodium hydride, is typically employed to deprotonate the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. An acidic workup then yields the desired β-diketone.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1a | 2-Ethylthiophene, Acetic Anhydride | Lewis Acid (e.g., AlCl3) | 2-Acetyl-5-ethylthiophene | Variable |

| 1b | Butyric Acid, Ethanol | Acid Catalyst (e.g., H2SO4) | Ethyl Butyrate | Variable |

| 2 | 2-Acetyl-5-ethylthiophene, Ethyl Butyrate | Strong Base (e.g., NaOEt), then H3O+ | This compound | Variable |

Divergent Synthesis:

A divergent synthetic strategy offers the advantage of producing a library of related compounds from a single, common intermediate. For the synthesis of this compound and its analogs, a β-methoxy-γ-phenylthio ketone could serve as a versatile precursor. ijpras.com This approach allows for the introduction of diversity late in the synthetic sequence.

A plausible divergent route could commence with the synthesis of a suitable thiophene-containing aldehyde. This aldehyde can then be transformed into a common intermediate, for example, by reaction with methoxy(phenylthio)methane. This intermediate can then be subjected to different reaction conditions to yield various diketone structures. For instance, selective manipulation of the sulfur and methoxy (B1213986) groups could lead to the formation of either 1,3-diketones or 1,4-diketones. ijpras.com

While a specific, detailed divergent synthesis for this compound is not extensively reported, the principle can be applied by designing a common precursor that contains the 5-ethylthiophen-2-yl moiety and a modifiable side chain that can be elaborated into different dicarbonyl functionalities.

| Starting Material | Common Intermediate | Reaction Pathway | Product |

|---|---|---|---|

| 5-Ethylthiophene-2-carbaldehyde | β-methoxy-γ-phenylthio ketone derivative | Pathway A | This compound |

| Pathway B | Analogous 1,4-diketone or other dicarbonyl compounds |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of this compound through various strategies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The Claisen condensation step to form the final product is a prime candidate for microwave assistance. Performing this reaction under solvent-free conditions or in a high-boiling, microwave-transparent solvent can enhance the efficiency and sustainability of the process. acs.org

Solvent-Free and Alternative Solvent Systems:

The use of hazardous organic solvents is a major concern in chemical synthesis. A solvent-free Claisen condensation has been reported for other β-diketones and could be adapted for this synthesis. acs.org Alternatively, the use of greener solvents, such as ionic liquids or deep eutectic solvents, could be explored for the synthesis of thiophene derivatives and the final condensation step. organic-chemistry.org

Biocatalysis and Renewable Feedstocks:

Catalyst Recycling:

In the Friedel-Crafts acylation step for the synthesis of 2-acetyl-5-ethylthiophene, the use of solid acid catalysts that can be easily recovered and reused would be a significant improvement over homogeneous Lewis acids, which are often difficult to separate from the reaction mixture.

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Synthesis of Ethyl Butyrate | Acid-catalyzed esterification | Lipase-catalyzed esterification using bio-derived ethanol and butyric acid | Mild reaction conditions, high selectivity, use of renewable resources. betterchemtech.com |

| Synthesis of 2-Acetyl-5-ethylthiophene | Friedel-Crafts acylation with AlCl3 | Use of a recyclable solid acid catalyst | Catalyst can be recovered and reused, reducing waste. |

| Claisen Condensation | Use of strong base in organic solvent | Microwave-assisted, solvent-free reaction or use of a deep eutectic solvent | Reduced reaction time, energy efficiency, elimination of hazardous solvents. acs.orgorganic-chemistry.org |

Comprehensive Spectroscopic and Structural Characterization of 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione and Its Derivatives

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione, a combination of 1D and 2D NMR techniques would provide unambiguous assignment of all proton and carbon signals, offer insights into its conformational dynamics, and allow for the characterization of its tautomeric equilibrium.

A complete assignment of the molecular structure requires a suite of 2D NMR experiments. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (¹³C), and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range couplings between protons and carbons (typically over two to three bonds).

For this compound, which exists as a mixture of keto and enol tautomers, separate assignments for each form are necessary. The enol form is often predominant in non-polar solvents.

Expected NMR Data for the Enol Tautomer:

¹H NMR: Protons on the thiophene (B33073) ring would appear as doublets in the aromatic region. The ethyl group protons would present as a quartet and a triplet. The hexanoyl chain would show characteristic multiplets, and a key singlet for the vinylic proton of the enol would be observed. A very downfield, broad singlet corresponding to the intramolecularly hydrogen-bonded enolic hydroxyl proton is also a hallmark of this structure.

¹³C NMR: Carbonyl carbons and aromatic carbons would resonate in the downfield region. The carbons of the ethyl and hexanoyl groups would appear in the aliphatic region.

COSY: Correlations would be expected between adjacent protons, for instance, H-3' and H-4' on the thiophene ring, within the ethyl group (CH₂-CH₃), and along the hexanoyl chain (CH₂-CH₂-CH₃).

HSQC: This experiment would directly link each proton signal to its corresponding carbon signal (e.g., H-3' to C-3', H-4' to C-4').

HMBC: Crucial long-range correlations would confirm the connectivity. For example, the protons of the methylene (B1212753) group at C-2 would show correlations to the carbonyl carbon C-1 and the enolic carbon C-3. The thiophene proton H-3' would show a correlation to the carbonyl carbon C-1.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (C=O) | - | ~185.0 | - |

| 2 (-CH=) | ~6.2 (s) | ~98.0 | C-1, C-3, C-4 |

| 3 (-C(OH)=) | - | ~195.0 | - |

| 4 (-CH₂) | ~2.3 (t, 7.5) | ~38.0 | C-2, C-3, C-5, C-6 |

| 5 (-CH₂) | ~1.7 (sext, 7.5) | ~20.0 | C-4, C-6 |

| 6 (-CH₃) | ~1.0 (t, 7.5) | ~14.0 | C-4, C-5 |

| 2' (Thiophene C) | - | ~148.0 | - |

| 3' (Thiophene CH) | ~7.6 (d, 4.0) | ~132.0 | C-1, C-2', C-4', C-5' |

| 4' (Thiophene CH) | ~6.9 (d, 4.0) | ~126.0 | C-2', C-3', C-5', C-1'' |

| 5' (Thiophene C) | - | ~155.0 | - |

| 1'' (-CH₂) | ~2.9 (q, 7.6) | ~24.0 | C-4', C-5', C-2'' |

| 2'' (-CH₃) | ~1.4 (t, 7.6) | ~16.0 | C-5', C-1'' |

| OH | ~16.5 (s, broad) | - | C-2, C-3 |

Variable-temperature (VT) NMR studies are employed to investigate the conformational dynamics of a molecule. For this compound, rotation around several single bonds is possible, including the C2'-C1 bond (connecting the thiophene ring to the dione (B5365651) moiety) and the C-C bonds within the hexanoyl and ethyl side chains.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, this can lead to the observation of distinct signals for different conformers (rotamers). This phenomenon, known as decoalescence, manifests as signal broadening, followed by splitting into multiple peaks at lower temperatures. By analyzing the spectra at different temperatures, it is possible to determine the energy barriers for conformational interchange and the relative populations of the stable conformers. For this molecule, the most significant rotational barrier is likely associated with the C2'-C1 bond, where different orientations of the thiophene ring relative to the dione plane could be resolved at low temperatures.

β-Diketones like this compound exist as an equilibrium mixture of keto and enol tautomers. mdpi.com This equilibrium is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both forms. mdpi.com

Keto Form: Characterized by a methylene group (-CH₂-) at the C-2 position, which typically gives a sharp singlet in the ¹H NMR spectrum around δ 3.5-4.5 ppm. The ¹³C NMR spectrum would show two distinct ketone signals (C-1 and C-3) around δ 200-210 ppm and a methylene signal around δ 50-60 ppm.

Enol Form: Characterized by a vinylic proton (-CH=) at C-2 (δ 5.5-6.5 ppm) and a highly deshielded enolic hydroxyl proton (-OH) involved in a strong intramolecular hydrogen bond (δ 15-17 ppm). The presence of conjugation and the hydrogen bond in the chelated six-membered ring of the enol form provides significant stability. mdpi.comencyclopedia.pub

The position of the keto-enol equilibrium is highly dependent on the solvent. In non-polar solvents like CDCl₃ or CCl₄, the enol form is generally favored as it is stabilized by the internal hydrogen bond. In more polar, hydrogen-bond-accepting solvents like DMSO-d₆ or acetone-d₆, the solvent molecules can solvate the carbonyl groups of the keto form, shifting the equilibrium towards the keto tautomer. The ratio of the two forms can be determined by integrating the characteristic signals in the ¹H NMR spectrum. mdpi.com

| Tautomer | Functional Group | Typical ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| Keto | α-Methylene (-CO-CH₂-CO-) | 3.5 - 4.5 |

| Enol | Vinylic Proton (-C(OH)=CH-) | 5.5 - 6.5 |

| Enol | Enolic Hydroxyl (-OH) | 15.0 - 17.0 |

Mass Spectrometric Analyses for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₆O₂S), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

Under electron ionization (EI), the molecular ion (M⁺˙) would be observed, followed by fragmentation through several predictable pathways characteristic of ketones and thiophene derivatives.

Plausible Fragmentation Pathways:

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This would lead to the loss of the propyl radical (•C₃H₇) or the butyl radical from the other side of the dione, as well as the formation of acylium ions. Key fragments would include [M - C₃H₇]⁺ and the [5-ethylthiophen-2-yl-C≡O]⁺ ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. The keto form of the hexane-1,3-dione moiety can undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, often involving the loss of C₂H₂S or other small fragments, which is a common pattern for thiophene derivatives. researchgate.net

| m/z | Proposed Fragment Identity | Fragmentation Process |

|---|---|---|

| 224 | [C₁₂H₁₆O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [M - C₃H₇]⁺ | α-Cleavage (loss of propyl radical) |

| 139 | [C₇H₇OS]⁺ | Acylium ion from cleavage of C1-C2 bond |

| 111 | [C₅H₇S]⁺ | Ethylthiophene cation |

| 85 | [C₄H₅O₂]⁺ | Acylium ion from cleavage of C3-C4 bond |

Vibrational Spectroscopic Studies (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is directly related to the functional groups present. The spectra for this compound would be a composite of the vibrations from the thiophene ring, the dicarbonyl system, and the alkyl chains, with distinct features for the keto and enol tautomers. iosrjournals.org

Keto Tautomer: The most prominent feature would be two strong C=O stretching bands in the IR spectrum, typically between 1700 and 1740 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the two carbonyl groups.

Enol Tautomer: The spectrum of the enol form is significantly different. It would display a very broad O-H stretching band from 2500 to 3200 cm⁻¹ due to the strong intramolecular hydrogen bond. The C=O stretching vibration would be shifted to a lower frequency (approx. 1600-1640 cm⁻¹) due to conjugation with the C=C double bond and involvement in the hydrogen-bonded chelate ring. A strong C=C stretching band would also be present around 1540-1580 cm⁻¹.

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring include C-H stretching above 3000 cm⁻¹, C=C ring stretching vibrations in the 1400-1550 cm⁻¹ region, and C-S stretching vibrations typically found at lower wavenumbers (600-900 cm⁻¹). iosrjournals.orgglobalresearchonline.net

Alkyl Group Vibrations: C-H stretching vibrations for the ethyl and hexanoyl chains would be observed in the 2850-2960 cm⁻¹ region, with corresponding bending vibrations around 1375-1465 cm⁻¹.

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | Enol | 2500 - 3200 (broad) |

| C-H stretch (thiophene) | Both | 3050 - 3150 |

| C-H stretch (alkyl) | Both | 2850 - 2960 |

| C=O stretch (asymm. & symm.) | Keto | 1700 - 1740 |

| C=O stretch (conjugated) | Enol | 1600 - 1640 |

| C=C stretch (enol) | Enol | 1540 - 1580 |

| C=C stretch (thiophene ring) | Both | 1400 - 1550 |

| C-S stretch (thiophene ring) | Both | 600 - 900 |

X-ray Crystallographic Analysis for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information.

Key Findings from Crystallography:

Tautomeric Form: The analysis would unambiguously determine whether the molecule exists in the keto or enol form in the solid state. For most β-diketones, the enol form is favored in the crystal lattice due to the stability conferred by the planar, six-membered ring formed via the strong intramolecular O-H···O hydrogen bond. rsc.org

Molecular Conformation: It would reveal the precise conformation of the molecule, including the planarity of the enol ring, the torsion angle between the thiophene ring and the dione moiety, and the conformations of the flexible ethyl and hexanoyl side chains. The thiophene ring is often found to be nearly coplanar with the conjugated system of the enol to maximize π-orbital overlap.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained. For the enol tautomer, the C-C bond lengths within the chelate ring would be intermediate between typical single and double bonds, indicating electron delocalization.

Electronic Absorption and Emission Spectroscopic Characterization

The electronic absorption and emission properties of β-diketones are of significant interest due to their applications in various fields, including as ligands for luminescent metal complexes and as photoactive materials. The incorporation of a thiophene ring, as in this compound, is expected to influence these properties significantly. While detailed, experimentally determined spectroscopic data for this compound are not extensively available in the reviewed literature, the photophysical behavior of this compound can be inferred from studies on analogous thiophene-containing β-diketones and related chromophoric systems.

Thiophene derivatives are known to be versatile building blocks in the field of molecular materials due to their distinct electronic and photophysical properties. The aromatic nature of the thiophene ring allows for effective π-conjugation, which can be tailored by the introduction of various substituents. This modulation of the electronic structure directly impacts the absorption and emission characteristics of the resulting molecules.

In the case of β-diketones, the presence of a thiophene moiety generally leads to a bathochromic (red) shift in the absorption maxima compared to their aliphatic or simple aromatic counterparts. This is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, studies on Cu(β-diketonato)₂ complexes have shown that increasing the number of thiophene groups on the β-diketonato ligand results in a progressive red shift of the experimental absorbance maxima. nih.gov Specifically, a complex with one thiophene group exhibited an absorbance maximum at 340 nm, which shifted to 390 nm for a complex with two thiophene groups, compared to 295 nm for the complex without any thiophene moieties. nih.gov

The electronic absorption spectra of thiophene-based β-diketones are typically characterized by strong π-π* transitions. The position and intensity of these absorption bands are sensitive to the solvent polarity, with more polar solvents often causing shifts in the absorption maxima. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been utilized to predict and interpret the electronic spectra of these compounds, often showing good agreement with experimental data where available. nih.gov

Regarding emission properties, many thiophene-containing compounds exhibit fluorescence. The emission wavelength and quantum yield are highly dependent on the molecular structure, including the nature and position of substituents on the thiophene ring, as well as the surrounding environment. For derivatives of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, fluorescence has been observed in both solution and solid states, with emission wavelengths in the range of 550-750 nm. The emission maxima of these related compounds show a slight red shift in more polar solvents.

While specific experimental data for this compound remains to be reported, a summary of spectroscopic data for related thiophene-containing compounds is presented in the table below to provide a comparative context.

| Compound Name | Solvent/State | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Reference |

| Cu(thenoyltrifluoroacetonato)₂ | Not specified | 340 | Not reported | nih.gov |

| Cu(bis(thenoyl)trifluoroacetonato)₂ | Not specified | 390 | Not reported | nih.gov |

| 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Propylene Carbonate | 362, 527, 558 | 550-750 range | |

| 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Toluene | 356, 570 | Red-shifted vs. PC |

Further experimental investigation is necessary to fully characterize the electronic absorption and emission properties of this compound and its derivatives. Such studies would provide valuable insights into the structure-property relationships of this class of compounds and pave the way for their potential application in materials science.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione

Reactions at the Active Methylene (B1212753) and Carbonyl Centers of the β-Diketone

The β-diketone is arguably the most versatile functional group within the molecule. Its reactivity is centered on the acidic protons of the methylene group (C2) situated between the two carbonyls, and the electrophilic nature of the carbonyl carbons themselves. The compound exists in a tautomeric equilibrium between the diketo form and the more stable enol form, which influences its reaction pathways.

The protons on the active methylene carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This allows for easy deprotonation by a mild base, generating a potent nucleophile that can react with a variety of electrophiles. Common electrophilic substitution reactions at this center include alkylation and acylation, allowing for the introduction of new carbon-based substituents.

The carbonyl groups are susceptible to nucleophilic attack. Reactions with primary amines can lead to the formation of enaminones, while reactions with hydrazines are a key step in forming pyrazole (B372694) derivatives (see Section 4.1.2). These reactions typically proceed via nucleophilic addition to a carbonyl carbon, followed by the elimination of a water molecule.

The β-diketone moiety is a classic precursor for the synthesis of a wide array of heterocyclic compounds through condensation and subsequent cyclization reactions. researchgate.net The reaction of 1,3-diketones with hydrazine (B178648) or its derivatives is a well-established and highly efficient method for constructing pyrazole rings. mdpi.com

For 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione, treatment with hydrazine hydrate (B1144303) would lead to the formation of 3-(5-ethylthiophen-2-yl)-5-propyl-1H-pyrazole. The mechanism involves the initial attack of one hydrazine nitrogen atom on a carbonyl group, followed by an intramolecular cyclization and dehydration. researchgate.net This reaction is highly regioselective, though the specific isomer formed can depend on the reaction conditions and the substitution pattern of the hydrazine.

Another important reaction is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.org This reaction first forms a β-hydroxy carbonyl intermediate, which then readily dehydrates to yield a stable α,β-unsaturated product. orientjchem.org Such reactions are fundamental for carbon-carbon bond formation. orientjchem.org The Gewald aminothiophene synthesis also utilizes a Knoevenagel condensation as its initial step. derpharmachemica.compharmaguideline.com

| Reactant | Reagent | Product Type | Reference |

| Thiophene-containing 1,3-dione | Hydrazine Hydrate | Pyrazole | researchgate.netmdpi.com |

| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Enone (via Knoevenagel) | wikipedia.org |

| Active Methylene Compound | Aldehyde/Ketone | α,β-Unsaturated Ketone | orientjchem.org |

Transformations Involving the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). pharmaguideline.com The substituents on the ring—the activating C5-ethyl group and the deactivating C2-acyl group—play a crucial role in directing the position of further functionalization.

Typical electrophilic substitution reactions include:

Bromination: Reaction with N-Bromosuccinimide (NBS) or bromine in a suitable solvent can introduce a bromine atom onto the C3 or C4 position of the thiophene ring. cambridgescholars.com The resulting bromo-derivative is a key intermediate for cross-coupling reactions. smolecule.com

Nitration: Thiophenes can be nitrated using mild nitrating agents. semanticscholar.org For instance, the nitration of 2-acetylthiophene (B1664040) yields 2-acetyl-5-nitrothiophene, demonstrating the typical regioselectivity. smolecule.com For the title compound, nitration would be expected at the C3 or C4 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective. nih.gov

To utilize this chemistry, this compound would first need to be halogenated (e.g., brominated) on the thiophene ring as described in Section 4.2.1. The resulting 1-(3-bromo-5-ethylthiophen-2-yl)hexane-1,3-dione could then be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base to generate more complex biaryl or vinyl-substituted derivatives. nih.govnih.gov This methodology offers a highly versatile route to a wide range of derivatives with tunable electronic and structural properties. nih.govnih.gov

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | High | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | High | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-High | nih.gov |

| N/A (Direct Arylation) | Pd-PEPPSI | KOAc | DMAc | Good | acs.org |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can occur at either the thiophene ring or the β-diketone functionality, depending on the reagents and conditions employed.

Oxidation: The sulfur atom in the thiophene ring can be oxidized, typically using peracids like meta-chloroperoxybenzoic acid (m-CPBA). This can lead to the formation of a thiophene S-oxide or, with a stronger oxidizing agent or excess reagent, a thiophene S,S-dioxide. wikipedia.orgresearchgate.net These oxidized species are less aromatic and can participate in reactions such as Diels-Alder cycloadditions. The ethyl side chain is generally stable to mild oxidizing agents, but harsh conditions could lead to its oxidation. pharmaguideline.com The oxidation of 3-alkylthiophenes is a key step in the formation of conducting polymers like poly(3-alkylthiophenes). nih.govresearchgate.netwikipedia.org

Reduction: The β-diketone moiety can be selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can reduce the carbonyl groups to hydroxyl groups, yielding a diol. google.comyoutube.comresearchgate.net Under more forcing conditions, catalytic hydrogenation can also lead to the complete reduction and desulfurization of the thiophene ring, resulting in a saturated aliphatic chain. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone groups to alcohols without affecting the thiophene ring.

| Reaction | Reagent(s) | Affected Moiety | Product Type | Reference |

| Oxidation | m-CPBA | Thiophene Ring (Sulfur) | Thiophene S-oxide / S,S-dioxide | wikipedia.orgresearchgate.net |

| Reduction | NaBH₄ | Carbonyl Groups | Diol | N/A (General Ketone Chemistry) |

| Hydrogenation | H₂ / Pd, Pt, or Ni | Carbonyl Groups | Diol | google.comyoutube.comresearchgate.net |

| Hydrogenation (Forcing) | H₂ / Raney Ni | Thiophene Ring & Carbonyls | Aliphatic Diol | researchgate.net |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The strategic placement of reactive functional groups within this compound makes it an ideal candidate for the synthesis of fused and polycyclic heterocyclic systems. The diketone functionality is amenable to a wide range of classical and modern synthetic methodologies, enabling the construction of elaborate molecular scaffolds.

One of the most well-established applications of 1,3-dicarbonyl compounds is in the synthesis of pyrazole derivatives. The reaction of this compound with various hydrazine derivatives can be expected to yield a series of substituted pyrazoles. This condensation reaction is a cornerstone in heterocyclic synthesis and provides a straightforward route to this important class of compounds.

Furthermore, the reactivity of the 1,3-dione system extends to the synthesis of other significant heterocyclic cores, including pyrimidines and pyridines. Through multicomponent reactions, a powerful tool in modern synthetic chemistry, this compound can be reacted with a variety of substrates to generate highly functionalized heterocyclic structures in a single step. For instance, its reaction with amidines or ureas could lead to the formation of pyrimidine (B1678525) rings, while reactions involving ammonia (B1221849) or primary amines and an aldehyde could pave the way for the synthesis of pyridine derivatives.

The presence of the 5-ethylthiophene moiety introduces an additional layer of complexity and potential for biological activity into the resulting molecules. Thiophene and its derivatives are known to be important pharmacophores in medicinal chemistry, and their incorporation into larger, more complex structures is of significant interest.

While specific, detailed research findings on the use of this compound in the synthesis of complex molecular architectures are not extensively documented in publicly available literature, the known reactivity of 1,3-diones provides a strong theoretical framework for its application in this area. The following table outlines potential complex molecular architectures that could be synthesized from this versatile building block, based on established synthetic routes for analogous 1,3-dicarbonyl compounds.

| Target Molecular Architecture | Potential Synthetic Pathway | Key Reagents |

| Substituted Pyrazoles | Knorr Pyrazole Synthesis | Hydrazine derivatives |

| Fused Pyrimidines | Biginelli-type reaction | Urea/Thiourea, Aldehyde |

| Functionalized Pyridines | Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Amine |

| Thieno[2,3-b]pyridines | Gewald Aminothiophene Synthesis followed by cyclization | Cyanothioacetamide, Elemental Sulfur |

| Benzodiazepine Analogues | Condensation Reaction | o-Phenylenediamine |

The exploration of this compound as a precursor for these and other complex molecular architectures holds considerable promise for the discovery of new materials and biologically active compounds. Further research into the specific reaction conditions and substrate scope for this particular starting material is warranted to fully unlock its synthetic potential.

Investigation of 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione in Coordination Chemistry

Ligand Properties of the β-Diketone Motif

The functionality of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione in coordination chemistry is dictated by its β-diketone group. β-Diketones are a vital class of organic compounds known for their ability to form stable complexes with a vast array of metal ions. icm.edu.plnih.gov A crucial characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. icm.edu.plmdpi.com The enol form is particularly significant for coordination, as deprotonation of its acidic hydroxyl group generates a monoanionic enolate. This enolate acts as a powerful chelating agent. icm.edu.pl

The deprotonated enolate form of this compound is expected to act as a bidentate, monoanionic ligand. It coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.netresearchgate.net This chelation is a key reason for the high stability of metal β-diketonate complexes. ijrbat.in

The general complexation reaction with a transition metal ion (Mⁿ⁺) can be represented as:

n(C₁₂H₁₅O₂S)⁻ + Mⁿ⁺ → M(C₁₂H₁₅O₂S)ₙ

The stoichiometry of the resulting complex depends on the oxidation state and coordination number of the central metal ion. Typically, neutral complexes are formed, such as octahedral tris(β-diketonato) complexes for M(III) ions (e.g., Fe³⁺, Cr³⁺) and square planar or tetrahedral bis(β-diketonato) complexes for M(II) ions (e.g., Cu²⁺, Ni²⁺). orientjchem.orgresearchgate.net These complexes are often neutral, rendering them soluble in organic solvents and relatively volatile. nih.gov

The nature of the substituents on the β-diketone backbone significantly modulates the electronic properties of the ligand and, consequently, the properties of its metal complexes. nih.govresearchgate.net In this compound, the key substituents are the 5-ethylthiophen-2-yl group and a propyl group (part of the hexane (B92381) chain).

The thiophene (B33073) ring, an aromatic heterocycle, can influence the acidity of the β-diketone and the ligand field strength it imposes on the metal ion. Compared to the widely studied thenoyltrifluoroacetone (TTA), which contains an electron-withdrawing trifluoromethyl group, the ethyl and propyl groups on this compound are electron-donating. nih.gov This electron-donating character would be expected to increase the electron density on the coordinating oxygen atoms, potentially strengthening the metal-ligand bond. This effect can alter the ligand field splitting energy (Δ), which in turn influences the spectroscopic and magnetic properties of the resulting transition metal complexes. mdpi.com Studies on similar ligands have shown that tuning substituents is an effective tool for modifying the physicochemical properties of coordination compounds. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for metal β-diketonates. A common method involves the reaction of the β-diketone ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent like ethanol (B145695) or methanol. ijrbat.inorientjchem.org A base, such as sodium hydroxide (B78521) or ammonia (B1221849), is typically added to facilitate the deprotonation of the ligand to its active enolate form. researchgate.net

The general synthetic reaction is:

MClₙ + n H(L) + n NaOH → M(L)ₙ + n NaCl + n H₂O (where H(L) is the β-diketone ligand)

Structural characterization of the resulting complexes would be carried out using a combination of analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the β-diketonate is confirmed by the disappearance of the broad enolic O-H stretching band and shifts in the ν(C=O) and ν(C=C) stretching frequencies compared to the free ligand. The appearance of new bands at lower frequencies can be assigned to M-O vibrations. orientjchem.orgnih.gov

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., with Zn²⁺), NMR spectroscopy confirms the structure and purity of the complex. nih.govnih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-based π→π* transitions and metal-centered d-d transitions. acs.org

Elemental Analysis and Mass Spectrometry: Used to confirm the elemental composition and stoichiometry of the synthesized complexes. ijrbat.inacs.org

Spectroscopic and Magnetic Properties of Metal-1-(5-Ethylthiophen-2-yl)hexane-1,3-dione Complexes

The spectroscopic and magnetic properties of complexes are dictated by the central metal ion and the ligand field it experiences.

Spectroscopic Properties: The electronic spectra of these complexes in the UV-visible region are expected to show intense bands at higher energies (UV region) due to π→π* transitions within the thiophene ring and the delocalized enolate system. acs.org The visible region would feature weaker bands corresponding to d-d electronic transitions of the transition metal ion. The position and intensity of these d-d bands are sensitive to the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field strength. orientjchem.orgdu.edu.eg

Magnetic Properties: The magnetic behavior of these complexes depends on the number of unpaired d-electrons on the central metal ion. du.edu.eg Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μ_eff), which provides insight into the electronic configuration (high-spin or low-spin) and sometimes the geometry of the complex. orientjchem.orgdalalinstitute.com For instance, a Co(II) complex could be high-spin octahedral or tetrahedral, both being paramagnetic, while a Co(III) complex would likely be low-spin octahedral and diamagnetic. orientjchem.org

Below is a table summarizing the expected magnetic properties for hypothetical complexes with common first-row transition metals.

| Metal Ion | d-electron Count | Possible Geometry | Expected Spin State | Expected Magnetic Behavior |

| Ti(III) | d¹ | Octahedral | High-spin | Paramagnetic |

| V(III) | d² | Octahedral | High-spin | Paramagnetic |

| Cr(III) | d³ | Octahedral | High-spin | Paramagnetic |

| Mn(II) | d⁵ | Octahedral | High-spin | Paramagnetic |

| Fe(III) | d⁵ | Octahedral | High-spin | Paramagnetic |

| Co(II) | d⁷ | Octahedral/Tetrahedral | High-spin | Paramagnetic |

| Ni(II) | d⁸ | Octahedral/Square Planar | High-spin/Low-spin | Paramagnetic/Diamagnetic |

| Cu(II) | d⁹ | Distorted Octahedral/Square Planar | High-spin | Paramagnetic |

| Zn(II) | d¹⁰ | Tetrahedral | - | Diamagnetic |

This table presents generalized predictions based on typical behavior for β-diketonate ligands. orientjchem.orgasianpubs.org

Catalytic Activity of Metal Complexes Derived from this compound Ligand Systems

Metal β-diketonate complexes are widely recognized for their catalytic activity in various organic transformations. icm.edu.plalfachemic.com This activity stems from their ability to exist in different oxidation states and their solubility in organic reaction media. While no specific catalytic applications for complexes of this compound have been reported, it is plausible they could function as catalysts in reactions where similar complexes are active.

Potential catalytic applications include:

Oxidation Reactions: Complexes of metals like manganese, cobalt, and iron are known to catalyze the oxidation of olefins and alcohols. icm.edu.pl

Polymerization: Certain transition metal β-diketonates can act as catalysts or initiators in polymerization reactions, such as ring-opening polymerization. alfachemic.com

Cross-Coupling Reactions: Palladium and nickel β-diketonate complexes could potentially be explored as catalysts in C-C and C-N bond-forming reactions.

The presence of the sulfur atom in the thiophene ring might also offer unique electronic or coordinating properties that could influence catalytic selectivity and efficiency. nih.gov Further research would be necessary to synthesize these complexes and evaluate their potential in various catalytic systems.

Computational and Theoretical Chemistry Studies of 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione at the atomic level. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Investigation of Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these frontier orbitals. nih.gov The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, while the LUMO, the innermost empty orbital, signifies the capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

Analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the dione (B5365651) moiety and the sulfur atom of the thiophene (B33073) ring are expected to be regions of higher electron density, while the carbonyl carbons would be relatively electron-poor.

Conformational Analysis and Energy Landscapes

The flexibility of the hexanedione chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. Computational methods are employed to systematically explore the potential energy surface by rotating the single bonds in the molecule. mdpi.com

Furthermore, the 1,3-dione functionality can exist in keto and enol tautomeric forms. Computational studies on similar β-dicarbonyl compounds have shown that the enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. orientjchem.orgsemanticscholar.org The relative energies of the keto and enol forms, as well as the transition state for their interconversion, can be accurately calculated, providing a detailed energy landscape of the tautomerization process. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. These theoretical predictions, when compared with experimental data, can help in the definitive assignment of resonances and provide confidence in the determined structure.

IR Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. iosrjournals.org These calculations yield a set of vibrational modes and their corresponding frequencies, which can be correlated with the peaks observed in an experimental infrared (IR) spectrum. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. iosrjournals.org This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic stretches of the C=O, C-S, and C-H bonds.

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can elucidate the pathways of chemical reactions involving this compound. A key reaction to model for this compound would be the keto-enol tautomerism. orientjchem.orgsemanticscholar.orgcomporgchem.com Computational methods can be used to locate the transition state structure for the intramolecular proton transfer between the keto and enol forms. The energy of this transition state determines the activation energy of the tautomerization process. By mapping the entire reaction coordinate, a detailed understanding of the mechanism can be achieved.

Furthermore, computational studies can model other potential reactions, such as electrophilic substitution on the thiophene ring or nucleophilic addition to the carbonyl groups. By calculating the activation energies for different possible reaction pathways, the most likely products can be predicted.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov While specific QSAR/QSPR studies on this compound may not be available, such studies on analogous thiophene-containing compounds are prevalent in the literature. researchgate.net

These studies typically involve calculating a variety of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity or property.

For thiophene derivatives, QSAR studies have been employed to understand their antibacterial, antifungal, and anticancer activities. nih.govmdpi.com These studies help in identifying the key structural features that are important for a particular biological effect. For example, the nature and position of substituents on the thiophene ring can significantly influence the biological activity. nih.gov The insights gained from such QSAR models on analogous compounds can be valuable in predicting the potential biological profile of this compound and in designing new derivatives with enhanced activities.

Explorations of 1 5 Ethylthiophen 2 Yl Hexane 1,3 Dione in Advanced Chemical Applications

Role as a Precursor in Functional Organic Materials

The inherent electronic properties of the thiophene (B33073) moiety make 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione a promising candidate as a precursor for functional organic materials. Thiophene and its derivatives are well-established building blocks in the field of organic electronics due to their excellent charge transport capabilities and tunable electronic properties. runlongfragrance.comnih.gov

Thiophene-containing molecules are integral to the advancement of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comwikipedia.org The sulfur atom in the thiophene ring enhances charge mobility and light-emitting characteristics, leading to the development of displays with superior color purity and operational longevity. runlongfragrance.comnbinno.com The incorporation of an ethyl group on the thiophene ring in this compound could further modulate these electronic properties, potentially influencing the performance of resulting devices.

The β-diketone functionality offers a site for further chemical modification, allowing for the synthesis of more complex conjugated systems. For instance, the diketone can be used as a handle to build larger polymeric structures or to attach other functional groups that fine-tune the optoelectronic properties. This versatility makes it a valuable precursor for creating novel materials for next-generation flexible displays and lighting. beilstein-journals.orgfrontiersin.org

Table 1: Potential Applications of Thiophene-Based Materials in Organic Electronics

| Application Area | Key Properties Conferred by Thiophene Moiety | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High charge mobility, efficient light emission, color tunability. runlongfragrance.comnbinno.com | Precursor for emissive layer materials with tailored electronic properties. |

| Organic Field-Effect Transistors (OFETs) | Excellent semiconducting behavior, environmental stability. wikipedia.orgnih.gov | Building block for novel organic semiconductors. |

| Organic Photovoltaics (OPVs) | Broad light absorption, efficient charge separation and transport. runlongfragrance.com | Component in the synthesis of donor or acceptor materials. |

This table illustrates potential applications based on the known properties of thiophene derivatives.

Thiophene-based compounds have demonstrated significant promise as chemosensors for the detection of various analytes, including metal ions. bohrium.commdpi.com The fluorescence properties of these molecules can be modulated upon binding with a target analyte, leading to a detectable signal. nih.gov The 1,3-dione unit in this compound is an excellent chelating ligand for metal ions, which could enhance the selectivity and sensitivity of a sensor system. icm.edu.pliosrjournals.org

The combination of the thiophene fluorophore and the diketone binding site within the same molecule could lead to the development of highly effective fluorescent probes. bohrium.commdpi.com These probes could find applications in environmental monitoring for the detection of heavy metal contamination or in biological imaging. nih.govrsc.orgdiva-portal.org

Contributions to Fine Chemical Synthesis and Specialty Chemicals

The β-diketone moiety is a versatile functional group in organic synthesis, serving as a key intermediate for the construction of a wide range of heterocyclic compounds. icm.edu.plijpras.com The reactivity of the dicarbonyl system allows for cyclization reactions with various reagents to form pyrazoles, isoxazoles, and other important heterocyclic scaffolds that are prevalent in pharmaceuticals and agrochemicals. ijpras.comnih.gov

The presence of the ethylthiophene group adds another layer of functionality, allowing for the creation of novel heterocyclic systems with potentially unique biological activities or material properties. The Paal-Knorr synthesis, for example, utilizes 1,4-dicarbonyl compounds to synthesize thiophenes, and analogous reactions could potentially be adapted for this 1,3-dione. pharmaguideline.comderpharmachemica.comnih.gov Therefore, this compound can be considered a valuable building block for the synthesis of complex molecules with tailored properties. researchgate.netnih.govmdpi.com

Mechanistic Enzymatic Studies (Excluding In Vivo Data)

The structural features of this compound make it an interesting candidate for investigating enzyme-ligand interactions, particularly in the context of enzyme inhibition.

β-Diketones are known to be present in a number of biologically active compounds and can act as inhibitors of various enzymes. nih.govmdpi.comnih.gov The ability of the diketone moiety to chelate metal ions is often crucial for their inhibitory activity, particularly for metalloenzymes. iosrjournals.org The specific arrangement of the carbonyl groups can mimic the transition state of an enzymatic reaction, leading to potent inhibition.

The thiophene ring can also play a significant role in the inhibitory activity by engaging in specific interactions with the enzyme's active site, such as hydrophobic or stacking interactions. nih.govnih.gov Structure-activity relationship (SAR) studies of related thiophene derivatives have shown that the nature and position of substituents on the thiophene ring can significantly impact their inhibitory potency. nih.govresearchgate.net Therefore, this compound could serve as a scaffold for the design of novel enzyme inhibitors.

Understanding the precise binding mode of an inhibitor to its target protein is fundamental for rational drug design. The relatively simple yet functional structure of this compound allows for a detailed investigation of its binding interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the three-dimensional structure of the enzyme-inhibitor complex.

Computational methods, such as molecular docking, can provide valuable insights into the binding affinity and the key interactions between the ligand and the protein. researchgate.net The keto-enol tautomerism of the β-diketone moiety is an important factor to consider in these studies, as the different tautomers may exhibit distinct binding properties. mdpi.com Such studies would contribute to a deeper understanding of the molecular basis of enzyme inhibition and guide the development of more potent and selective inhibitors.

Table 2: Key Moieties of this compound and Their Potential Roles in Enzyme Inhibition

| Moiety | Potential Role in Enzyme Inhibition |

| Ethylthiophene Group | Can engage in hydrophobic and/or π-stacking interactions with amino acid residues in the active site. The ethyl group can further enhance hydrophobic interactions. nih.govnih.gov |

| Hexane-1,3-dione Group | Acts as a metal-chelating group for metalloenzymes. Can mimic the transition state of the enzymatic reaction. The flexible hexane (B92381) chain allows for optimal positioning within the active site. iosrjournals.orgnih.gov |

This table outlines the potential contributions of the different structural components of the molecule to its inhibitory activity based on the properties of analogous compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-diketones with thiophene derivatives. For example, alkylation of 1,3-diketones with functionalized thiophenes in the presence of Lewis acids (e.g., BF₃·Et₂O) can yield the target compound. Key parameters include solvent choice (e.g., toluene for azeotropic water removal), temperature (80–120°C), and catalyst loading (5–10 mol%). Optimization via response surface methodology (RSM) is recommended to balance yield and purity .

Q. How can spectroscopic techniques (NMR, HPLC) be used to characterize this compound and confirm its structure?

- ¹H/¹³C NMR : The thiophene protons resonate at δ 6.8–7.2 ppm, while the diketone carbonyls appear as distinct singlets near δ 2.1–2.5 ppm. Splitting patterns in the ethyl group (δ 1.2–1.4 ppm) confirm substitution positions .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with synthesized standards .

Q. What are the key stability considerations for storing this compound?

Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture, as diketones are prone to keto-enol tautomerism, which can alter reactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence the compound’s biological activity?

Studies on analogous 1,3-dioxane derivatives show that electron-withdrawing groups (e.g., –NO₂) on the thiophene ring enhance antibacterial activity by increasing membrane permeability. Conversely, bulky substituents reduce bioavailability due to steric hindrance. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like bacterial dihydrofolate reductase (DHFR) .

Q. What mechanisms explain contradictory data in catalytic efficiency when using different Lewis acids for synthesis?

Brønsted acids (e.g., toluenesulfonic acid) favor faster kinetics but may promote side reactions (e.g., esterification). In contrast, Lewis acids (e.g., ZnCl₂) improve regioselectivity but require anhydrous conditions. Contradictions in reported yields often arise from incomplete by-product analysis (e.g., oligomers). Tandem MS/MS or GC-MS is recommended for side-product identification .

Q. How can computational modeling (DFT, MD) guide the design of derivatives with enhanced pharmacokinetic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Molecular dynamics (MD) simulations assess solubility by modeling interactions with lipid bilayers. For instance, adding polar groups (e.g., –OH) improves aqueous solubility but may reduce blood-brain barrier penetration .

Q. What experimental strategies resolve discrepancies in reported biological activity across studies?

Standardize assay conditions (e.g., cell line viability, incubation time) and validate via orthogonal methods. For example, discrepancies in IC₅₀ values against cancer cells may arise from varying mitochondrial activity assays (MTT vs. resazurin). Use CRISPR-edited cell lines to isolate target pathways .

Methodological Guidance

Q. What protocols ensure reproducibility in scaled-up synthesis?

Q. How to analyze keto-enol tautomerism in solution and its impact on reactivity?

Variable-temperature NMR (VT-NMR) tracks enol content by observing peak shifts at 25–80°C. Equilibrium constants (Kₑ) derived from integration ratios correlate with solvent polarity (e.g., higher enol content in DMSO than hexane) .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

Use explosion-proof fume hoods for reactions involving diazo compounds or peroxides. Conduct hazard assessments (e.g., DSC for exothermic peaks) and equip labs with emergency showers/eyewash stations. Reference SDS guidelines for PPE (nitrile gloves, face shields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.